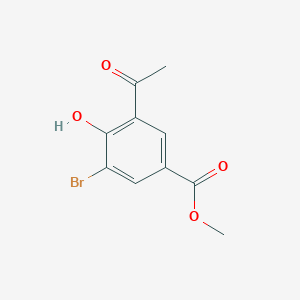

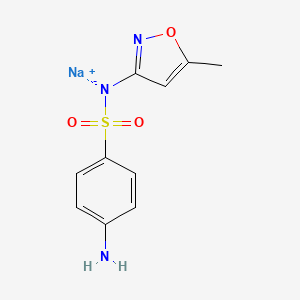

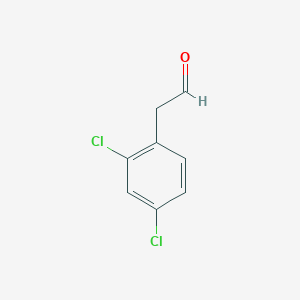

![molecular formula C12H20N4 B1357015 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine CAS No. 337956-40-8](/img/structure/B1357015.png)

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

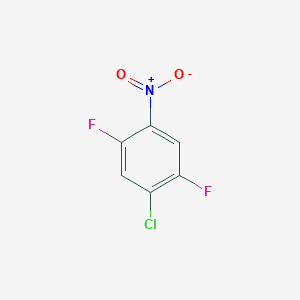

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine is a compound that can be considered a derivative of aromatic piperazines, which are recognized by aminergic G protein-coupled receptors (GPCRs). These receptors are significant in the field of neuroscience and pharmacology due to their involvement in various neurotransmitter systems. The structural motif of aromatic piperazines is known to interact with these receptors, and modifications to this core structure can lead to compounds with varying affinities and functional properties .

Synthesis Analysis

The synthesis of related compounds typically involves the connection of a lipophilic moiety to the arylpiperazine core using an appropriate linker. For instance, the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage has been shown to lead to high-affinity dopamine receptor partial agonists . Another synthesis approach for a related compound utilized reductive amination, amide hydrolysis, and N-alkylation starting from pyrazolo[1,5-a]pyridine-2-carbaldehyde and 1-piperazinecarboxaldehyde . Additionally, the asymmetric synthesis of related compounds can be achieved through hydrolytic kinetic resolution (HKR) using salenCo(III)OAc complexes, followed by aminolysis .

Molecular Structure Analysis

The molecular structure of compounds in this category is crucial for their interaction with GPCRs. The stereochemistry of the headgroup, for example, can significantly influence the functional selectivity of the ligands at dopamine D2 receptors . The enantiomeric purity of synthesized compounds can be determined using methods such as HPLC with a chiral column, which is essential for understanding the pharmacological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and can include Ugi reactions, which are multicomponent reactions that form complex products from simple reactants . The subsequent treatment with N-alkylpiperazines can lead to novel derivatives with potential pharmacological applications . Additionally, reactions such as lactone cleavage by amines followed by reduction can yield substituted piperidine derivatives, which are of interest as potential Substance P antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure and the functional groups present. The binding affinity to dopamine receptors can be assessed through in vitro receptor binding assays, which provide valuable information about the potential therapeutic applications of these compounds . The pharmacological characterization can involve various techniques such as BRET biosensors, binding studies, electrophysiology, and complementation-based assays to reveal compounds that favor activation of specific G proteins over β-arrestin recruitment .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has demonstrated efficient synthesis methods for derivatives of 1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine, leading to compounds with significant structural diversity. For instance, Kumar et al. (2013) described the synthesis of piperazine-2,6-dione derivatives through condensation reactions, yielding compounds with potential anticancer activity (Kumar et al., 2013). Similarly, Purkait et al. (2017) synthesized group 12 metal complexes with this compound, highlighting the rare participation of terminal piperazine nitrogen in coordination and resulting in structural diversity (Purkait et al., 2017).

Biological Activities

Several studies have explored the biological activities of these compounds, particularly their anticancer properties. The synthesized derivatives have shown promising anticancer activity against various cancer cell lines, suggesting potential therapeutic applications. For example, the compounds synthesized by Kumar et al. (2013) exhibited good anticancer activity at a concentration of 10 µM against breast, lung, colon, ovary, and liver cancer cell lines (Kumar et al., 2013). This indicates the potential of these compounds in the development of new anticancer agents.

Safety And Hazards

The safety data sheet for a similar compound, “5-[4-(Propan-2-yl)piperazin-1-yl]pyridin-2-amine”, indicates that it may cause respiratory tract irritation, skin corrosion/irritation, and serious eye damage/eye irritation . It is recommended to use appropriate engineering controls and personal protective equipment when handling this compound .

Propriétés

IUPAC Name |

1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-11(13)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCXGGYMMFWODE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C2=CC=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480158 |

Source

|

| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine | |

CAS RN |

337956-40-8 |

Source

|

| Record name | 1-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.